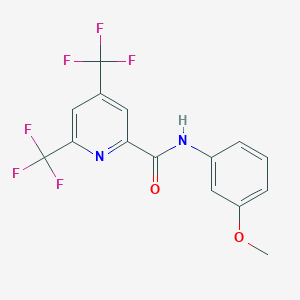

Methyl 3-isocyanato-3-methylbutanoate

概要

説明

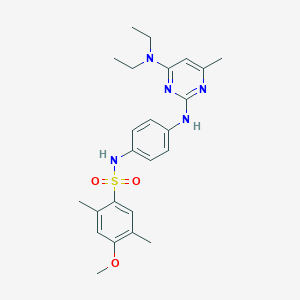

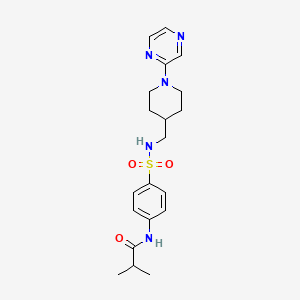

Methyl 3-isocyanato-3-methylbutanoate is a chemical compound with the molecular formula C7H11NO3 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 157.17 . The molecular formula is C7H11NO3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.17 . Unfortunately, other physical and chemical properties such as boiling point and density are not available .科学的研究の応用

Chemical Synthesis Applications

Investigations into the molecular properties and reactions of related compounds offer insights into potential applications of Methyl 3-isocyanato-3-methylbutanoate in synthetic chemistry. For example, the study on intramolecular Prins cyclizations highlights the synthesis of complex bicyclic structures, which could be relevant for designing synthetic pathways involving this compound for the creation of new organic molecules with potential applications in pharmaceuticals and materials science (Elsworth & Willis, 2008).

Biological Applications

Research on biosynthesis of esters in apples points to the role of similar compounds in fruit aroma biosynthesis, suggesting that this compound could be studied for its potential contributions to natural product synthesis and applications in flavor and fragrance industries (Rowan et al., 1996).

Material Science Applications

The fermentative production of isobutene, a compound related to the chemical functionalities of this compound, indicates potential applications in bio-based material production. Such research could be foundational for developing bio-based polymers and chemicals, reducing reliance on petrochemicals (van Leeuwen et al., 2012).

Astrochemistry

The detection of Methyl isocyanate (a compound structurally similar to this compound) in interstellar mediums and on comets suggests intriguing research applications in astrochemistry and the study of organic molecule formation in space. This could provide insights into the chemistry of the early solar system and the origins of life (Ligterink et al., 2017).

特性

IUPAC Name |

methyl 3-isocyanato-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQSSGHLDKMZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)

![3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2592404.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)